

4-Isopropylpiperidine molecular weight and formula

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Compound of Interest

Compound Name: 4-Isopropylpiperidine

Cat. No.: B035371

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Abstract

This technical guide provides a comprehensive overview of **4-Isopropylpiperidine** (CAS No: 19678-58-1), a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for innovation.^{[1][2]} This document details the fundamental molecular and physical properties of **4-Isopropylpiperidine**, provides a robust, step-by-step protocol for its synthesis via catalytic hydrogenation, outlines rigorous analytical methods for its characterization, and discusses its strategic application as a foundational building block in the pharmaceutical discovery pipeline. The causality behind experimental choices is explained to provide field-proven insights and ensure the described protocols are self-validating systems.

Core Molecular and Physicochemical Properties

4-Isopropylpiperidine is a substituted piperidine featuring an isopropyl group at the C4 position of the heterocyclic ring. This substitution significantly influences its physical and chemical properties, which are crucial for its application in synthesis and drug design.

The molecular formula for **4-Isopropylpiperidine** is $C_8H_{17}N$.^{[3][4]} Its molecular weight is approximately 127.23 g/mol.^{[3][4]} Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of **4-Isopropylpiperidine**

| Property | Value | Source(s) |
|-------------------|----------------------------------|------------------------|
| Molecular Formula | C ₈ H ₁₇ N | NIST[4], Chem-Impex[3] |
| Molecular Weight | 127.23 g/mol | Chem-Impex[3] |
| CAS Number | 19678-58-1 | NIST[4] |
| Appearance | Colorless to almost clear liquid | Chem-Impex[3] |
| Boiling Point | 171 °C | Chem-Impex[3] |
| Density | 0.86 g/mL | Chem-Impex[3] |
| Refractive Index | n _{20/D} 1.46 | Chem-Impex[3] |
| SMILES | CC(C)C1CCNCC1 | Cheméo |
| InChI Key | YBPWIUSXQXYTSR-UHFFFAOYSA-N | NIST[4] |

Synthesis of 4-Isopropylpiperidine via Catalytic Hydrogenation

The most direct and industrially scalable method for preparing **4-Isopropylpiperidine** is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine. This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and a hydrogen source.

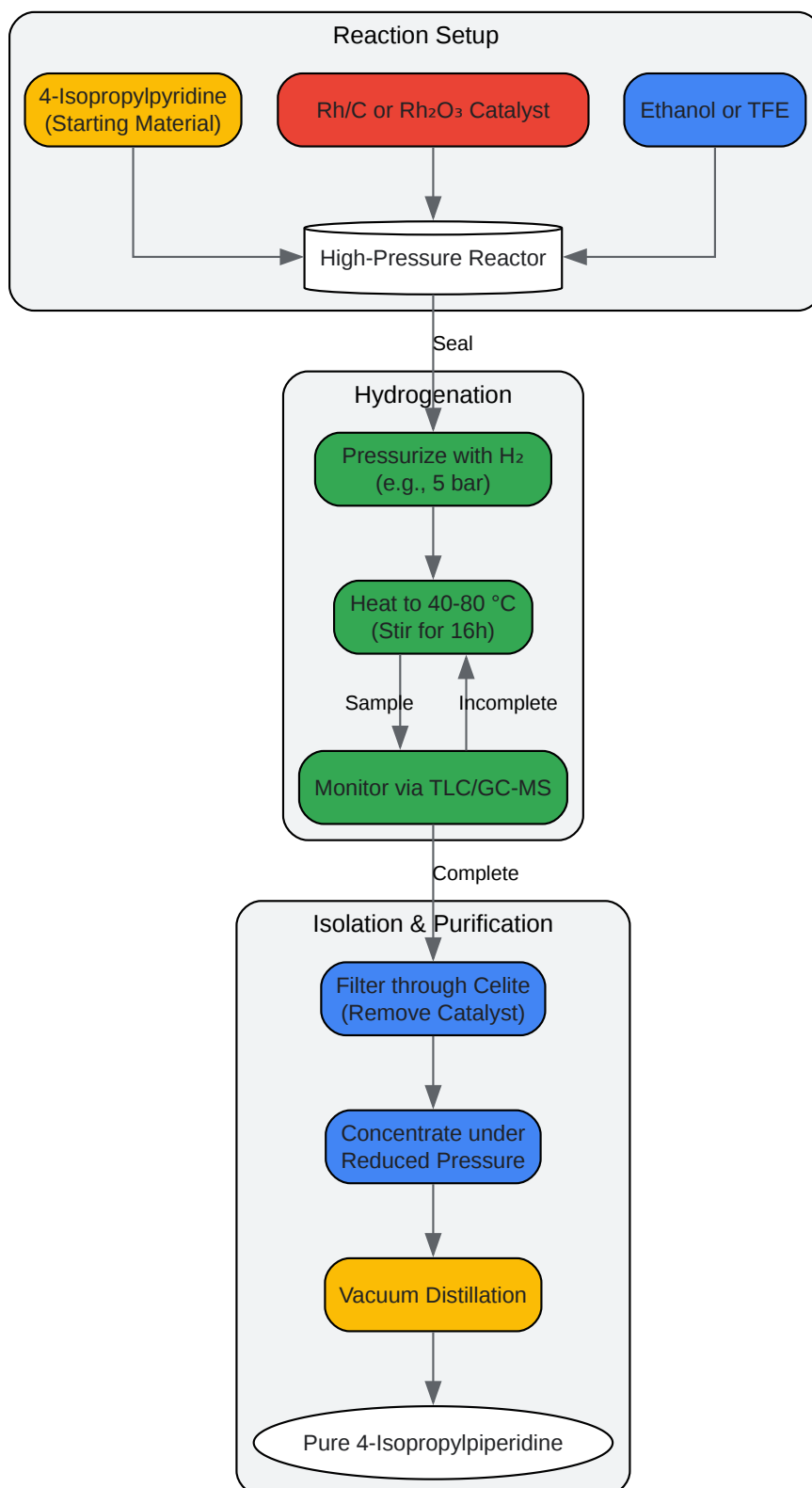
Causality and Experimental Rationale

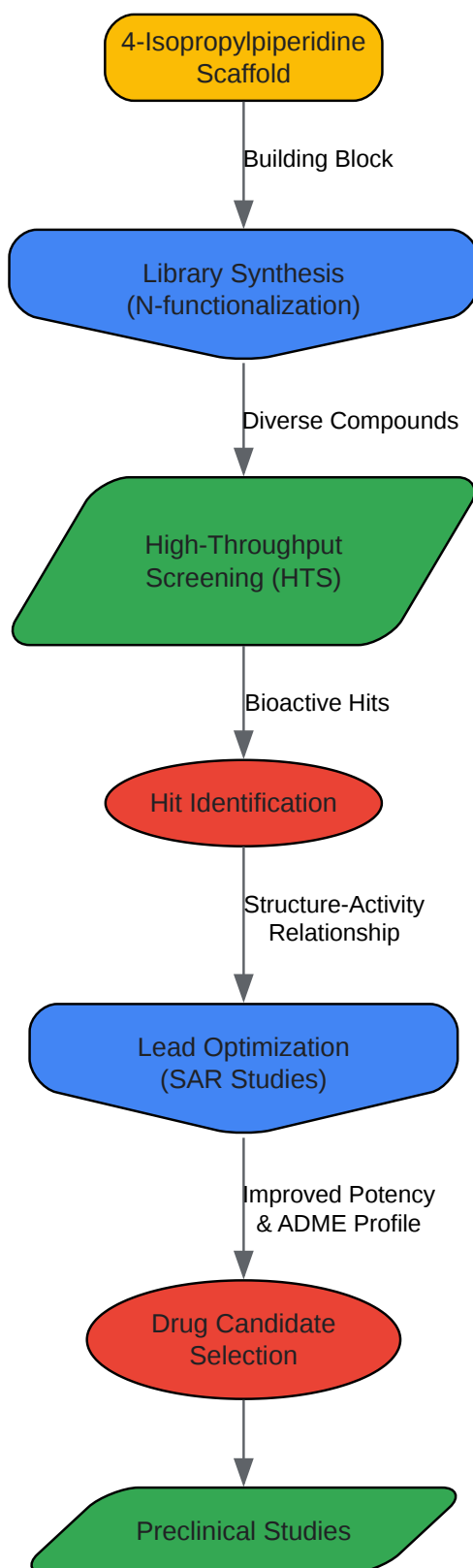
The choice of catalytic hydrogenation is based on its high efficiency and atom economy, as it only requires the pyridine substrate, a catalyst, and hydrogen gas.[5]

- Catalyst Selection:** Platinum group metals are highly effective for pyridine reduction. Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are particularly effective catalysts that can operate under mild conditions (lower temperatures and pressures), offering high yields and selectivity.[5][6][7] Platinum oxide (PtO₂, Adam's catalyst) is another robust option. The catalyst provides a surface for the adsorption of both the pyridine and hydrogen, facilitating the reduction.

- **Solvent Choice:** Acidic solvents like acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction. However, solvents like ethanol or trifluoroethanol (TFE) are also effective and may be preferred to simplify workup.
[5]
- **Pressure and Temperature:** While harsh conditions can be used, modern catalysts allow the reaction to proceed efficiently at moderate pressures (e.g., 5 bar) and temperatures (e.g., 40-80 °C), which is safer and more practical for a laboratory setting.[5][7]

Diagram of Synthetic Workflow





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Email: info@benchchem.com